molecular formula C9H13Cl2N B7897307 (S)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride

(S)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride

Cat. No.: B7897307
M. Wt: 206.11 g/mol
InChI Key: RMJLPGIVLDGISK-FJXQXJEOSA-N
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Description

(S)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride is a chiral amine compound with a molecular formula of C9H12ClN·HCl. It is characterized by the presence of a chlorine atom and a methyl group attached to a phenyl ring, along with an ethanamine side chain. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloro-3-methylbenzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination using an appropriate amine source, such as (S)-1-phenylethylamine, in the presence of a reducing agent like sodium cyanoborohydride.

    Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Purification: Employing crystallization or recrystallization techniques to obtain the pure hydrochloride salt.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of phenol or aniline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (S)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of enantiomerically pure compounds, which are essential in asymmetric synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. Its chiral nature makes it a valuable tool for studying stereochemistry and its effects on biological activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of active ingredients.

Mechanism of Action

The mechanism of action of (S)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral center plays a crucial role in its binding affinity and selectivity. It may act as an agonist or antagonist, modulating the activity of its target and influencing downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride: The enantiomer of the compound, differing in its stereochemistry.

    1-(4-Chloro-3-methylphenyl)ethanamine: The non-chiral version of the compound.

    1-(4-Chlorophenyl)ethanamine hydrochloride: Lacks the methyl group on the phenyl ring.

Uniqueness

(S)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to interact selectively with chiral environments makes it valuable in research and industrial applications.

Biological Activity

(S)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride, also known as (S)-4-chloro-3-methylphenethylamine hydrochloride, is a chiral amine with significant biological properties. This compound has garnered attention in various fields, including medicinal chemistry, pharmacology, and toxicology, due to its potential therapeutic applications and interactions with biological systems.

Chemical Structure and Properties

  • Molecular Formula : C10H12ClN·HCl
  • Molecular Weight : Approximately 173.66 g/mol
  • Chirality : The presence of a chiral center contributes to its enantiomeric properties, influencing its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. This compound can act as a monoamine releasing agent , impacting neurotransmitters like dopamine and norepinephrine, which are crucial for mood regulation and cognitive functions. The mechanism involves selective binding to specific receptors, leading to alterations in neurotransmitter release and uptake.

Biological Activities

  • Neurotransmitter Modulation :
    • Exhibits effects on serotonin and dopamine levels, influencing mood and behavior.
    • Potential applications in treating mood disorders and ADHD.
  • Antimicrobial Properties :
    • Preliminary studies indicate that the compound may exhibit antimicrobial activity against certain bacterial strains.
    • The presence of the chloro group is believed to enhance its interaction with bacterial cell membranes, leading to increased permeability and cell death.
  • Anticancer Activity :
    • Recent research has suggested potential cytotoxic effects against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer), indicating a need for further investigation into its anticancer mechanisms .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Study on Neurotransmitter Release : A study demonstrated that this compound could significantly increase the release of dopamine in vitro, suggesting its potential role in treating neurodegenerative diseases .
  • Antimicrobial Activity Evaluation : In vitro tests revealed that this compound exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 75 to 150 µg/mL .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

Compound NameStructure CharacteristicsBiological Activity
(R)-1-(4-Chloro-3-methylphenyl)ethanamineEnantiomer with different receptor affinityModulates neurotransmitter release
1-(4-Chlorophenyl)ethanamineLacks methyl group; different reactivityLimited antimicrobial activity
1-(4-Methylphenyl)ethanamineLacks chlorine atom; affects chemical behaviorMinimal biological activity

Properties

IUPAC Name

(1S)-1-(4-chloro-3-methylphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c1-6-5-8(7(2)11)3-4-9(6)10;/h3-5,7H,11H2,1-2H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJLPGIVLDGISK-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[C@H](C)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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